Aluminum molybdenum oxide (Al2Mo3O12)

説明

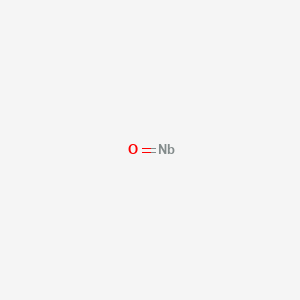

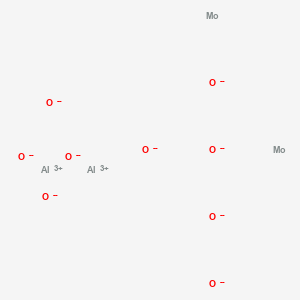

Aluminum molybdenum oxide (Al2Mo3O12) is an inorganic compound with the CAS number 15123-80-5 . It is also known as Aluminum molybdate (VI) (Al2 (MoO4)3), Aluminum molybdate (Al2 (MoO4)3), and Aluminum molybdenum oxide (Al2 (MoO4)3) . It has a molecular weight of 533.78 .

Synthesis Analysis

Al2Mo3O12 can be synthesized using a sol–gel method with polyvinyl alcohol . The process involves mechanically activated MoO3 and results in monophasic, submicron (~300 nm) Al2Mo3O12 . The reaction temperatures and their activation energies decrease with the addition of TiO2 .Molecular Structure Analysis

The molecular formula of Aluminum molybdenum oxide is Al2Mo3O12 . It has an average mass of 533.776 Da and a mono-isotopic mass of 539.618286 Da .Chemical Reactions Analysis

The reduction reactions of Aluminum molybdenum oxide proceed through the formation of intermediate phases of Al2(MoO4)3 and MoO2 . The reaction temperatures and their activation energies decrease with the addition of TiO2 .Physical And Chemical Properties Analysis

Aluminum molybdenum oxide has a molecular weight of 389.9 . It has a hydrogen bond acceptor count of 9 . Its exact mass is 391.727387 and its mono-isotopic mass is 393.728116 .科学的研究の応用

Hydrogen Evolution Reaction (HER) Electrocatalysts

Nanostructured molybdenum oxides from Aluminum-based intermetallic compounds have been used in Hydrogen Evolution Reaction (HER). The nanostructured molybdenum oxides were obtained on a surface layer a few microns thick and tested for their electrocatalytic capability for HER in 0.5 M H2SO4, giving low onset potential and high exchange current densities .

Electronics

Nanostructured metal oxides, including Aluminum molybdenum oxide, possess unique chemical and physical properties with applications in electronics . They are characterized by a large surface area to volume ratio, which makes them valuable in high-temperature applications such as thermal barrier coatings, catalyst supports, and heat exchangers .

Catalysis

The unique chemical and physical properties of nanostructured metal oxides also make them useful in catalysis . They can enhance the corrosion resistance and mechanical properties of steels .

Sensors

Nanostructured metal oxides, including Aluminum molybdenum oxide, have applications in sensors . Their large surface area to volume ratio gives them unique chemical and physical properties that are useful in sensor technology .

Atomic Layer Deposition (ALD)

Aluminum molybdenum oxide films have been grown via atomic layer deposition (ALD) using trimethylaluminum, molybdenum oxytetrachloride, and water . The films had an amorphous structure and the oxidation state of the molybdenum in the films was found to be 6+, 5+, and 4+ .

Refractory Materials

Aluminum molybdenum oxide is used in the production of refractories, which are materials that can withstand very high temperatures and are essential in industries like steel, glass, and cement manufacturing .

作用機序

Target of Action

Aluminum molybdenum oxide (Al2Mo3O12) primarily targets the anode materials in aqueous aluminum batteries . The compound’s high theoretical capacity and suitable aluminum insertion/de-insertion potential make it a promising candidate for this role .

Mode of Action

The compound interacts with its targets through a process of intercalation and reduction . Variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .

Biochemical Pathways

The biosynthesis of molybdenum oxides involves a complex interaction of six proteins and includes iron and copper in an indispensable way . After synthesis, molybdenum oxides are distributed to the apoproteins of Mo-enzymes by Moco-carrier/binding proteins that also participate in Moco-insertion into the cognate apoproteins .

Pharmacokinetics

The compound is synthesized by precipitating aluminum salts with molybdic acid, followed by calcination or heating al2o3 and moo3 in a platinum crucible at 700°c .

Result of Action

The result of the compound’s action is the formation of intermediate phases of Al2(MoO4)3 and MoO2 when using mechanically activated MoO3 . These intermediate phases exhibit remarkable electrochemical stability and Al-ion storage properties in aqueous electrolytes .

Action Environment

The action of Aluminum molybdenum oxide (Al2Mo3O12) is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound’s reduction reactions proceed through the formation of intermediate phases at a temperature of 700°C . Additionally, the presence of CaO changes the intermediate phase to CaMoO4 .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dialuminum;molybdenum;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Mo.9O/q2*+3;;;9*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVFHFFURJHNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

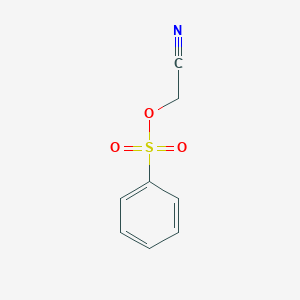

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Mo].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Mo2O9-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Aluminum molybdenum oxide (Al2Mo3O12) | |

CAS RN |

15123-80-5 | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015123805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecaaluminium trimolybdenum dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。